molecular formula C5H6N2O2 B2459256 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile CAS No. 1824533-02-9

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile

Cat. No. B2459256
CAS RN: 1824533-02-9
M. Wt: 126.115
InChI Key: KDGMWQJAZLQEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar oxazolidinone compounds involves various chemical reactions. For instance, the synthesis of rivaroxaban, an anticoagulant agent, involves the condensation of 4-(4-aminophenyl)-3-morpholinone with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .


Molecular Structure Analysis

The molecular structure of similar oxazolidinone compounds has been solved with single-crystal X-ray diffraction . In these structures, the molecules are arranged three-dimensionally in an interlocked manner, stabilized by strong O–H⋯O and weaker C–H⋯O and π⋯π interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar oxazolidinone compounds have been studied. For example, the synthesis of rivaroxaban involves various stages where potential impurities arise. These impurities were controlled selectively by designing reaction conditions and tuning the crystallization parameters .

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile in lab experiments include its unique chemical structure, which makes it an attractive building block for the synthesis of various organic compounds and metal complexes. This compound is also relatively easy to synthesize using various methods. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity. Careful control of reaction conditions and purification steps is required to obtain a pure product.

Future Directions

There are several future directions for the use of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile in scientific research. One potential direction is the synthesis of new chiral oxazolidinones using this compound as a building block. These compounds have potential applications in drug discovery. Another potential direction is the synthesis of new metal complexes using this compound as a ligand. These complexes have potential applications in catalysis and material science. Additionally, the biochemical and physiological effects of this compound should be further studied to determine its potential applications in medicine and biology.
Conclusion:
In conclusion, this compound is a versatile organic compound with potential applications in scientific research. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product. This compound has potential applications in a wide range of scientific research fields, including organic chemistry, medicinal chemistry, and material science. The unique chemical structure of this compound makes it an attractive building block for the synthesis of various organic compounds and metal complexes. The biochemical and physiological effects of this compound should be further studied to determine its potential applications in medicine and biology.

Scientific Research Applications

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile has potential applications in a wide range of scientific research fields, including organic chemistry, medicinal chemistry, and material science. This compound has been used as a building block for the synthesis of various organic compounds, including chiral oxazolidinones, which have potential applications in drug discovery. This compound has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.

properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-2-1-4-3-7-5(8)9-4/h4H,1,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGMWQJAZLQEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of (S)-5-tosyloxymethyl-1,3-oxazolidine-2-one (0.54 g, 1.99 mmol) in MeOH-water (15-3 mL) was added NaCN (0.39 g, 8.00 mmol) at room temperature and then heated to reflux for 4 h. After completion of the reaction, solvent in the reaction mixture was completely evaporated and the residue was purified by column chromatography employing EtOAc-hexane (70:30) as eluent to afford pure 5-cyanomethyl-1,3-oxazolidine-2-one in 70% yield. [α]26D=+4.5 (c 1.0, MeOH); IR (Neat) 3349, 2918, 2839, 2243, 1710, 1255, 1051 cm1; 1HNMR (200 MHz, CD3OD) δ 2.57 (d, 2H, J=6.6 Hz), 3.20-3.55 (m, 2H), 4.00-4.18 (m, 1H).
Name
(S)-5-tosyloxymethyl-1,3-oxazolidine-2-one
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
9 (± 6) mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.